![molecular formula C50H58O4 B13798691 (R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol is a chiral compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a binaphthalene core with two phenolic groups substituted with tert-butyl and methoxy groups, making it a versatile ligand in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-di-tert-butyl-4-methoxyphenol.
Coupling Reaction: The phenolic compound is then coupled with a binaphthalene derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups to modify the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows for the formation of enantioselective catalysts, which are crucial in the production of chiral compounds.
Biology and Medicine
The compound’s potential applications in biology and medicine include its use as a building block for the synthesis of bioactive molecules. Its chiral nature makes it valuable in the development of pharmaceuticals with specific enantiomeric properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various applications, including the development of high-performance coatings and adhesives.
作用機序
The mechanism of action of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating various catalytic processes. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic reactions.
類似化合物との比較
Similar Compounds
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine:
1,3-Bis-tert-butyl thioethers: These compounds are used in the synthesis of functional 1,2-dithiolanes and exhibit similar reactivity patterns.
Uniqueness
The uniqueness of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol lies in its specific combination of tert-butyl and methoxy groups, which provide steric hindrance and electronic effects that enhance its performance as a chiral ligand. Its ability to form stable complexes with various metals makes it a valuable tool in asymmetric synthesis and catalysis.
特性
分子式 |
C50H58O4 |
|---|---|
分子量 |
723.0 g/mol |
IUPAC名 |
3-(3,5-ditert-butyl-4-methoxyphenyl)-1-[3-(3,5-ditert-butyl-4-methoxyphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C50H58O4/c1-47(2,3)37-25-31(26-38(45(37)53-13)48(4,5)6)35-23-29-19-15-17-21-33(29)41(43(35)51)42-34-22-18-16-20-30(34)24-36(44(42)52)32-27-39(49(7,8)9)46(54-14)40(28-32)50(10,11)12/h15-28,51-52H,1-14H3 |
InChIキー |
HJPQLHSVZNDEDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


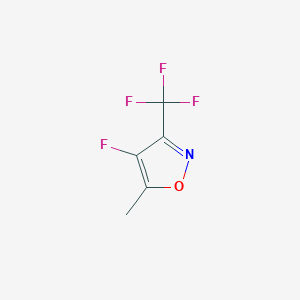
![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
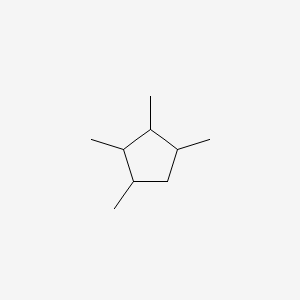

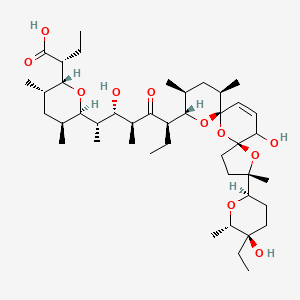

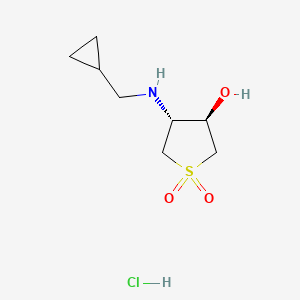

![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)
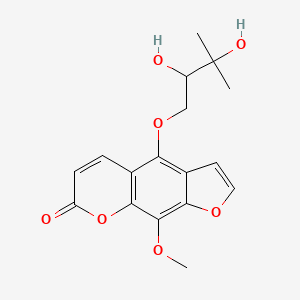


![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
